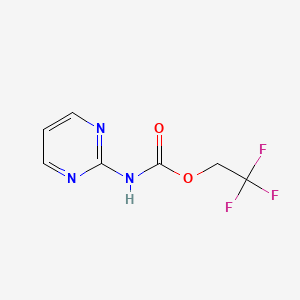

![molecular formula C24H20FN7O3 B2536834 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1020488-54-3](/img/structure/B2536834.png)

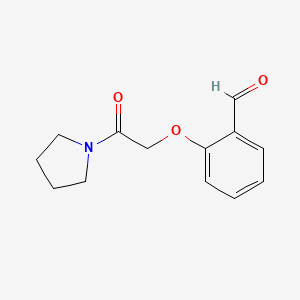

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . It is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids that have been designed, synthesized, and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrazolo[3,4-d]pyrimidine and urea hybrids . The specific methods for the synthesis of this compound are not detailed in the available sources .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring . Further analysis would require more specific information or computational modeling.Aplicaciones Científicas De Investigación

Neuroinflammation and Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds demonstrated subnanomolar affinity for TSPO, comparable to existing ligands. Radiolabeled versions of these compounds showed promise as in vivo PET-radiotracers, highlighting their potential application in neuroinflammation imaging (Damont et al., 2015).

Cancer Imaging

Focused library synthesis and structure-activity relationship development of pyrazolopyrimidines led to the discovery of a novel TSPO ligand with significantly enhanced affinity compared to previous ligands. This advancement was marked by the development of a radiolabeled compound for PET imaging, offering a potential new probe for molecular imaging of TSPO-expressing cancers. This research demonstrates the application of such compounds in improving cancer diagnostic tools (Tang et al., 2013).

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that certain compounds exhibit mild to moderate antitumor activity against human breast adenocarcinoma cell lines, such as MCF7. This suggests the potential use of these compounds in developing new anticancer agents. The structure-activity relationship studies help in understanding the molecular frameworks that contribute to their antitumor efficacy (El-Morsy et al., 2017).

Antimicrobial Activity

New heterocyclic compounds incorporating the discussed chemical structure have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's versatility in generating active molecules against a range of microbial infections, thus contributing to the development of novel antimicrobial agents (Bondock et al., 2008).

Propiedades

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O3/c1-14-5-3-4-6-19(14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-18(23(34)29-24)12-26-31(22)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCWUKZGGVGOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)

![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]furan-2-carboxylate](/img/structure/B2536774.png)